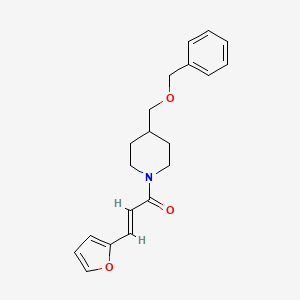
(E)-1-(4-((benzyloxy)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-((benzyloxy)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-1-(4-((benzyloxy)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, with the molecular formula C20H23NO3, has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperidine moiety, which is often associated with various bioactive properties, including antibacterial, anti-inflammatory, and anticancer effects.
The compound's structural characteristics can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H23NO3 |
| Molecular Weight | 325.408 g/mol |
| CAS Number | 1226488-10-3 |
Antibacterial Activity
Research indicates that compounds containing piperidine rings often exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperidine can demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific interactions of this compound with bacterial cell membranes and enzymes warrant further investigation to elucidate its mechanism of action.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can lead to increased acetylcholine levels, which may have therapeutic implications in treating neurodegenerative diseases . Additionally, the compound may exhibit urease inhibitory activity, which is relevant for managing urinary tract infections .
Anticancer Properties
The anticancer potential of compounds similar to this compound has been documented in several studies. For example, piperidine derivatives have been shown to possess antiproliferative effects against various cancer cell lines . The furan moiety in this compound may also contribute to its cytotoxicity by interacting with cellular targets involved in cancer progression.
Case Studies
Several case studies illustrate the biological activity of compounds related to this compound:
- Antibacterial Screening : A study evaluated a series of piperidine-based compounds for their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting strong antibacterial efficacy .
- AChE Inhibition : In a pharmacological assessment, several piperidine derivatives were tested for AChE inhibition. The most potent compounds showed IC50 values comparable to known AChE inhibitors, indicating their potential as therapeutic agents for Alzheimer's disease .
- Anticancer Evaluation : Research involving various piperidine derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may similarly affect cancer cell viability .
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-20(9-8-19-7-4-14-24-19)21-12-10-18(11-13-21)16-23-15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYITVSWQWCOAT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













